
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound is known for its high purity and unique reactivity, making it a valuable asset in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides the desired product in good yield under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on various biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to exert its effects through binding to specific receptors and enzymes, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound shares a similar pyrrole structure but lacks the cyano and carboxamido groups.
Methyl 2-nitrophenylacetic acid: Used in the synthesis of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate, it has different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. These features make it particularly valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
methyl 3-[(4-cyano-1H-pyrrole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C10H11N3O3/c1-16-9(14)2-3-12-10(15)8-4-7(5-11)6-13-8/h4,6,13H,2-3H2,1H3,(H,12,15) |
Clé InChI |
SOGXLWDPUSNLRG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNC(=O)C1=CC(=CN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


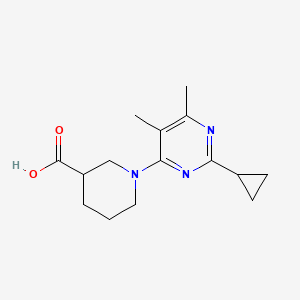
![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)

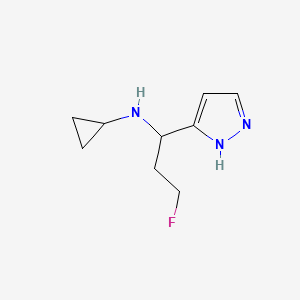
![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

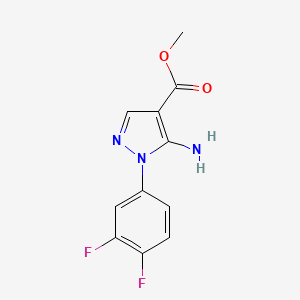
![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
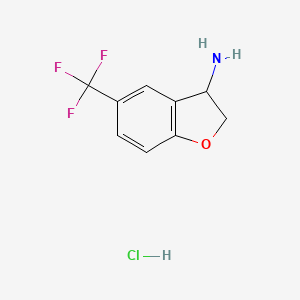
![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)

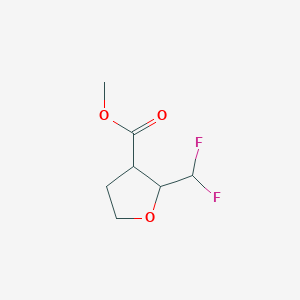
![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)

